molecular formula C26H34O3 B1583310 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate CAS No. 61167-58-6

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate

Cat. No. B1583310
CAS RN: 61167-58-6
M. Wt: 394.5 g/mol
InChI Key: IORUEKDKNHHQAL-UHFFFAOYSA-N
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Patent
US04562281

Procedure details

To the same flask as used in Example 1 were added 340.51 g (1.0 mole) of 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 72.06 g (1.0 mole) of acrylic acid, 400 g of n-heptane and 212.5 g (2.10 moles) of triethylamine. After replacing the air in the container with nitrogen, 200.7 g (0.70 mole) of phosphorus oxybromide was added dropwise with stirring. After completion of the dropwise addition, the reaction solution was kept at 80° C. for 1 hour. Thereafter, 500 g of water was added, and after cooling to room temperature, the deposited product was filtered off. The product obtained was washed with water until the washing became neutral to obtain 379.6 g of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate as a white crystal. Melting point, 132°-134° C. Yield, 96%.
Quantity
340.51 g
Type
reactant
Reaction Step One
Quantity
72.06 g
Type
reactant
Reaction Step One
Quantity
212.5 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
200.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:15]=1[OH:25])[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:3]=1[OH:13].[C:26](O)(=[O:29])[CH:27]=[CH2:28].C(N(CC)CC)C.P(Br)(Br)(Br)=O>O.CCCCCCC>[C:26]([O:25][C:15]1[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[CH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:3]=1[OH:13])(=[O:29])[CH:27]=[CH2:28]

Inputs

Step One
Name
Quantity
340.51 g
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
72.06 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
212.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 g
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
200.7 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
FILTRATION
Type
FILTRATION
Details
the deposited product was filtered off
CUSTOM
Type
CUSTOM
Details
The product obtained
WASH
Type
WASH
Details
was washed with water until the washing

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)(=O)OC1=C(C=C(C=C1C(C)(C)C)C)CC1=C(C(=CC(=C1)C)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 379.6 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.